molecular formula C27H37Cl3N8O4 B1149966 methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride

Cat. No.: B1149966
M. Wt: 643.99
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

CBB1007 trihydrochloride is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible, and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1). It has an inhibitory concentration (IC50) value of 5.27 micromolar for human LSD1. This compound is known for its ability to block LSD1-mediated demethylation of histone H3 lysine 4 dimethyl (H3K4Me2) and histone H3 lysine 4 monomethyl (H3K4Me) without affecting other methylation states or activities of other demethylases .

Scientific Research Applications

CBB1007 trihydrochloride has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CBB1007 trihydrochloride involves the formation of an amidino-guanidinium structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the reaction of appropriate guanidine derivatives with amidine compounds under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of CBB1007 trihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to obtain the trihydrochloride salt form .

Mechanism of Action

CBB1007 trihydrochloride exerts its effects by selectively inhibiting LSD1, a histone demethylase involved in the removal of methyl groups from H3K4Me2 and H3K4Me. By blocking LSD1 activity, the compound increases the levels of these methylation marks, leading to changes in gene expression. This inhibition is reversible and substrate-competitive, meaning that CBB1007 trihydrochloride competes with the natural substrate of LSD1 for binding to the enzyme .

Comparison with Similar Compounds

CBB1007 trihydrochloride is unique due to its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:

These compounds share the common feature of targeting LSD1 but differ in their chemical structures, selectivity, and potential therapeutic applications.

Properties

Molecular Formula

C27H37Cl3N8O4

Molecular Weight

643.99

IUPAC Name

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride

InChI

InChI=1S/C27H34N8O4.3ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);3*1H

SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl

Origin of Product

United States

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